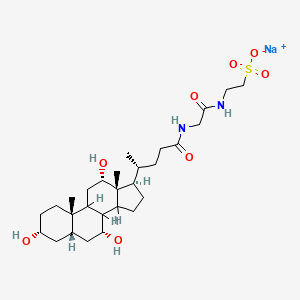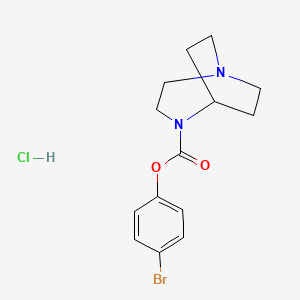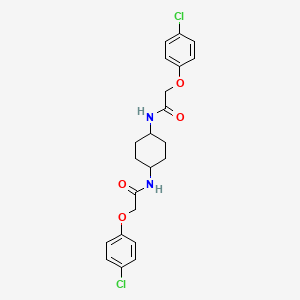
Sodium N-(N-choloylglycyl)taurinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(N-choloylglycyl)taurinate, also known as Sodium tauroglycocholate or Sodium glycotaurocholate, is a group of stereoisomers with the chemical formula C₂₈H₄₇N₂NaO₈S . It is a mixture of sodium taurocholate and sodium glycinate extracted from bovine or porcine bile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C₂₈H₄₇N₂NaO₈S . The canonical SMILES representation isCC (CCC ( [O-])=NCC (O)=NCCS (=O) (=O)O)C1CCC2C3C (O)CC4CC (O)CCC4 (C)C3CC (O)C12C. [Na+] . Physical And Chemical Properties Analysis
This compound is a solid substance that appears white to off-white . It has a molar mass of 594.74 . It is soluble in water and ethanol, but insoluble in ether . It has a melting point of >280°C (dec.) . It is hygroscopic and can deliquesce in air .科学的研究の応用
Antioxidant and Anti-inflammatory Properties Sodium taurine derivatives, such as N-(β-D-Xylopyranosyl)taurine sodium salt, have been studied for their antioxidant and anti-inflammatory effects. These compounds show promise in reducing oxidative stress and inflammatory responses in various models, which could be relevant for conditions associated with inflammation and oxidative damage (J. You et al., 2015).
Role in Cellular Defense Research on N‐Chlorotaurine, a derivative of taurine, highlights its importance in the human defense system. This compound, particularly its sodium salt, acts as a disinfectant and has been investigated for its chemical properties and potential applications in human medicine (W. Gottardi & M. Nagl, 2002). Its unique stability and reactivity suggest its critical function in mammalian defense and practical applications in medical treatments.
Potential in Obesity and Metabolic Syndrome Studies on similar sodium taurine derivatives have shown significant anti-obesity effects in animal models. For instance, N-(D-Ribopyranosyl)taurine sodium salt demonstrated an ability to suppress body weight gain and improve lipid profiles in diet-induced obesity and taurine deficiency rat models (So Young Kim et al., 2015). These findings suggest potential applications in managing obesity and related metabolic disorders.
Toxicity and Safety Profile The safety and toxicity profiles of sodium taurine derivatives are crucial for their potential therapeutic applications. Studies have evaluated the toxicity of compounds like N-(D-Ribopyranosyl)taurine sodium salt in animal models, finding no significant toxic effects at high doses. Such research indicates the potential for clinical use of these compounds, provided further studies confirm their safety and efficacy (J. You et al., 2015).
Implications for Neurodegenerative Diseases Research on sodium phenylbutyrate-taurursodiol, a combination therapy involving a taurine derivative, has shown promising results in slowing functional decline in amyotrophic lateral sclerosis (ALS) patients. This indicates potential therapeutic applications of taurine derivatives in neurodegenerative diseases (S. Paganoni et al., 2020).
作用機序
Sodium N-(N-choloylglycyl)taurinate plays a role in glucose and lipid metabolism by directly or indirectly activating the nuclear receptor farnicol x receptor (FXR) and membrane receptor g protein coupled bile acid receptor 5 (TGR5). Bile acids affect fat, glucose and energy metabolism by regulating certain genes . It is also an inhibitor of the bile acid transport system of liver cells, and is used as a surfactant and a chemical penetration accelerator .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-(N-choloylglycyl)taurinate involves the reaction of taurine with cholic acid, followed by the addition of sodium hydroxide to form the final product.", "Starting Materials": [ "Taurine", "Cholic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Taurine and cholic acid are mixed together in a solvent such as water or ethanol.", "Step 2: The mixture is heated under reflux for several hours to allow the reaction to proceed.", "Step 3: Sodium hydroxide is slowly added to the mixture until the pH reaches around 10.", "Step 4: The mixture is then heated again under reflux for several hours to allow the final product, Sodium N-(N-choloylglycyl)taurinate, to form.", "Step 5: The product is then purified by filtration or recrystallization to obtain a pure solid product." ] } | |
CAS番号 |
41945-48-6 |
分子式 |
C28H47N2NaO8S |
分子量 |
594.7 g/mol |
IUPAC名 |
sodium;2-[[2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,26?,27-,28+;/m0./s1 |
InChIキー |
PUODKHBECQMSKY-NSTYFPSKSA-M |
異性体SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
その他のCAS番号 |
41945-48-6 |
同義語 |
sodium tauroglycocholate tauroglycocholic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)







![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)


![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)